molecular formula C9H13N5O B1470676 4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one CAS No. 1523728-99-5

4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one

Cat. No. B1470676
CAS RN: 1523728-99-5
M. Wt: 207.23 g/mol
InChI Key: MDAPETALMTUCHI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19N5O/c1-9-13-10(12)8-11(14-9)16-4-2-15(3-5-16)6-7-17/h8,17H,2-7H2,1H3,(H2,12,13,14) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Pharmacological Potential

  • Cancer Research

    Compounds with the core structure of 4-(6-Amino-2-methylpyrimidin-4-yl)piperazin-2-one have been synthesized and evaluated for their cytotoxic activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Among these, certain compounds demonstrated significant anti-proliferative activities, suggesting potential applications in cancer therapy (Parveen et al., 2017).

  • Antimicrobial Activity

    Schiff base derivatives synthesized from Sulphamerazine Drug and Piperonal have shown potent antibacterial and antifungal activities, indicating applications in addressing microbial infections (Othman et al., 2019).

  • Hypoglycemic Agents

    Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including those related to the core chemical structure , have been identified as potent dual-acting hypoglycemic agents, activating both glucokinase (GK) and PPARγ, showing efficacy in lowering glucose levels in mice (Song et al., 2011).

  • Antipsychotic Potential

    Research into conformationally constrained butyrophenones, which include derivatives similar to the chemical structure , has identified compounds with potential antipsychotic properties, offering insights into the development of new treatments for psychiatric disorders (Raviña et al., 2000).

Synthesis and Chemical Properties

  • Alternative Synthesis Routes: Studies have also focused on developing alternative synthetic routes for compounds containing the core chemical structure, which can be useful in the efficient production of these molecules for further pharmacological testing (Shahinshavali et al., 2021).

Safety and Hazards

The safety data sheet for a related compound, “2-[4-(6-AMINO-2-METHYLPYRIMIDIN-4-YL)PIPERAZIN-1-YL]ETHANOL”, indicates that it may be harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment.

properties

IUPAC Name

4-(6-amino-2-methylpyrimidin-4-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-6-12-7(10)4-8(13-6)14-3-2-11-9(15)5-14/h4H,2-3,5H2,1H3,(H,11,15)(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAPETALMTUCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCNC(=O)C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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